1-Aminoisoquinolin-6-ol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
1-aminoisoquinolin-6-ol |
InChI |
InChI=1S/C9H8N2O/c10-9-8-2-1-7(12)5-6(8)3-4-11-9/h1-5,12H,(H2,10,11) |
InChI Key |
WVOKQMPGWAHMLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2N)C=C1O |
Origin of Product |
United States |
Significance of Isoquinoline Core in Heterocyclic Chemistry Research
The isoquinoline (B145761) framework is a privileged structure in the field of heterocyclic chemistry, primarily due to its prevalence in a vast number of biologically active natural products and synthetic compounds. numberanalytics.comsolubilityofthings.com Its unique structural and electronic properties make it a versatile scaffold for the development of new molecules with diverse applications.
Isoquinoline and its derivatives are integral components of numerous alkaloids, a class of naturally occurring compounds with significant pharmacological properties. numberanalytics.comsolubilityofthings.com This has made the isoquinoline nucleus a focal point for medicinal chemists and researchers in drug discovery. The ability to functionalize the isoquinoline core at various positions allows for the fine-tuning of a compound's biological activity, leading to the development of agents with a wide range of therapeutic effects. nih.govrsc.orgontosight.ai These include potential applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. nih.govwisdomlib.org The structural diversity and therapeutic importance of isoquinoline-based molecules have cemented their status as a critical area of ongoing research. rsc.orgresearchgate.net
Historical Context of Isoquinoline Derivatives in Chemical Synthesis Research
The journey of isoquinoline (B145761) in chemical research began with its isolation from coal tar in the late 19th century. numberanalytics.com This discovery opened the door to a new area of heterocyclic chemistry. solubilityofthings.com Early research focused on understanding the fundamental properties and reactivity of the isoquinoline ring system. Over the years, chemists have developed numerous synthetic methods to construct and modify the isoquinoline scaffold.
Traditional methods for synthesizing isoquinolines, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, have been instrumental in the advancement of the field. acs.org These classic reactions laid the groundwork for the synthesis of a multitude of isoquinoline derivatives. As the field of organic synthesis evolved, so did the strategies for creating these complex molecules. Modern synthetic approaches now often involve transition-metal-catalyzed reactions, which offer greater efficiency, selectivity, and functional group tolerance. researchgate.net The continuous development of novel synthetic methodologies underscores the enduring importance of isoquinoline derivatives in chemical research. nih.govrsc.org
Positioning of 1 Aminoisoquinolin 6 Ol Within the Research Landscape of Isoquinoline Chemistry
1-Aminoisoquinolin-6-ol, with the chemical formula C₉H₈N₂O, is a specific derivative of the isoquinoline (B145761) family. chemscene.combldpharm.com Its structure features an amino group at the 1-position and a hydroxyl group at the 6-position of the isoquinoline core. This particular arrangement of functional groups makes it a valuable building block in the synthesis of more complex molecules.
The presence of both an amino and a hydroxyl group provides multiple points for chemical modification, allowing for the creation of a diverse library of compounds. In the broader context of isoquinoline chemistry, this compound serves as a key intermediate in the synthesis of various targeted compounds. For instance, it has been utilized in the preparation of agonists for human MAS-related G protein-coupled receptor X1 (MRGPRX1), which is a target for pain management research. nih.gov The synthesis of this compound itself has been achieved through strategies involving the amination and subsequent demethylation of a methoxyisoquinoline precursor. researchgate.net
Overview of Current Research Trends on 1 Aminoisoquinolin 6 Ol
Classical and Established Synthetic Routes for Isoquinoline (B145761) Derivatives
The formation of the isoquinoline ring system is classically achieved through intramolecular cyclization reactions that form one of the rings onto a pre-existing benzene (B151609) ring.
Two of the most prominent and historically significant methods for constructing isoquinoline frameworks are the Bischler-Napieralski and Pictet-Spengler reactions. mdpi.comaalto.fi
The Bischler-Napieralski reaction , first reported in 1893, is a robust method for synthesizing 3,4-dihydroisoquinolines. scispace.comslideshare.netwikipedia.org It involves the intramolecular cyclization of a β-arylethylamide, typically using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) under acidic conditions. scispace.comwikipedia.orgjk-sci.comorganic-chemistry.org The reaction proceeds via an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks a nitrilium ion intermediate. slideshare.netwikipedia.org The resulting dihydroisoquinolines can then be oxidized to form the fully aromatic isoquinoline ring. wikipedia.orgjk-sci.com The success of the cyclization is often dependent on the presence of electron-donating groups on the aromatic ring, which activate it towards electrophilic attack. jk-sci.com
The Pictet-Spengler reaction , discovered in 1911, synthesizes tetrahydroisoquinolines by reacting a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst. name-reaction.comwikipedia.org The reaction begins with the formation of an iminium ion, which then undergoes an intramolecular electrophilic attack on the aromatic ring to close the second ring. wikipedia.orgquimicaorganica.org While the classic Pictet-Spengler reaction yields a tetrahydroisoquinoline, subsequent oxidation steps can be employed to produce the aromatic isoquinoline core. quimicaorganica.org Reaction conditions are typically harsher for isoquinoline synthesis compared to its indole (B1671886) variant, often requiring reflux with strong acids. wikipedia.org
The construction of the isoquinoline core is fundamentally a process of ring closure. A systematic classification of these strategies was described by Kametani, who categorized the synthetic methods based on which bond is formed during the key cyclization step. researchgate.netresearchgate.net
The most common strategies include:
Type 1 (Bischler-Napieralski type): Involves forming the bond between the C1 position of the isoquinoline and the adjacent nitrogen atom's side chain. researchgate.netresearchgate.net
Type 2 (Pictet-Spengler type): Forms the bond between the C4 position and the attached side chain.
Other strategies: These involve different ring closures, such as those forming the bond between C4a and C5 or other variations, often starting from different precursors.
Modern synthetic chemistry has expanded on these classical methods, employing techniques like tandem reactions that combine multiple steps into a single, efficient process. For instance, isoquinoline frameworks can be constructed through a sequence involving a Wolff rearrangement, an aza-Wittig reaction, and an electrocyclic ring closure. organic-chemistry.org Ring-closing metathesis has also been utilized as a key transformation to prepare octahydroisoquinoline intermediates. nih.gov
Targeted Synthesis of this compound
The specific synthesis of this compound is not achieved by building the ring with the functional groups in place, but rather by modifying a pre-formed, substituted isoquinoline. A documented strategy involves a two-stage process starting from 6-methoxyisoquinoline (B27300). researchgate.net
The first stage of the synthesis focuses on introducing the amino group at the C1 position. researchgate.net
N-Oxidation: The starting material, 6-methoxyisoquinoline, is first oxidized to form 6-methoxyisoquinoline 2-oxide. researchgate.net This is typically achieved using an oxidizing agent such as 3-chloroperoxybenzoic acid (m-CPBA). researchgate.net The introduction of the N-oxide functionality activates the heterocyclic ring for subsequent nucleophilic attack.
Amination: The 6-methoxyisoquinoline 2-oxide is then subjected to an amination reaction to introduce the amino group at the C1 position, yielding 6-methoxyisoquinolin-1-amine. researchgate.net This transformation can be performed using conditions developed for the direct amination of pyridine (B92270) N-oxides, which might involve activation with an agent like tosic anhydride (B1165640) in the presence of an amine source. researchgate.net
With the amino group installed, the final step is to convert the methoxy (B1213986) group at the C6 position into the desired hydroxyl group. researchgate.net
Demethylation: The intermediate, 6-methoxyisoquinolin-1-amine, undergoes O-demethylation to produce the final product, this compound. researchgate.net This cleavage of the methyl ether is effectively carried out using reagents like pyridinium (B92312) chloride at elevated temperatures. researchgate.net Other reagents commonly used for demethylation in related quinoline (B57606) and isoquinoline systems include boron tribromide (BBr₃). In some syntheses of related oxoisoaporphine alkaloids, demethylation of a C-6 methoxy group has been observed as a concurrent reaction during Friedel–Crafts-type cyclizations with strong acids like Eaton's reagent. beilstein-journals.org
This sequential approach of amination followed by demethylation provides a targeted pathway to the desired this compound. researchgate.net
Advanced and Contemporary Synthetic Protocols for 1-Aminoisoquinoline Derivatives
Recent years have seen the development of powerful new methods for synthesizing 1-aminoisoquinoline derivatives, largely driven by advances in transition-metal catalysis. These protocols often feature high efficiency, broad substrate scope, and novel bond-forming strategies.
Cobalt-Catalyzed C-H Imination: Researchers have reported a cobalt-catalyzed, picolinamide-directed C-H bond imination of phenylalanine derivatives using isocyanides. The resulting imine products can be readily transformed into 1-aminoisoquinoline derivatives, offering a convenient alternative to existing methods. osi.lv Another approach uses a Co(III)-catalyzed strategy based on oxadiazole-directed C-H coupling with alkynes, followed by a redox-neutral C-N cyclization to form the 1-aminoisoquinoline skeleton. acs.org
Rhodium-Catalyzed C-H/N-H Functionalization: A method for synthesizing 1-aminoisoquinolines has been developed using a Rh(III)-catalyzed C-H/N-H bond functionalization. acs.org This process involves the reaction of N-aryl amidines with cyclic 2-diazo-1,3-diketones, proceeding through a cascade C-H activation and intramolecular cyclization to form both a C-C and a C-N bond in a single operation. acs.org
Ruthenium-Catalyzed Electrochemical C-H Activation: An electrochemical approach utilizes a Ru(II)-catalyzed annulation of benzamidine hydrochlorides with internal alkynes. rsc.org This method avoids the need for stoichiometric chemical oxidants and leverages the synergy of electricity and ruthenium catalysis to form the 1-aminoisoquinoline products through C-H bond cleavage and the formation of new C-C and C-N bonds. rsc.org
Gold-Mediated Domino Reactions: A facile route to 1-aminoisoquinoline derivatives has been described using gold(III)-mediated domino reactions. acs.org This protocol starts with readily available 2-alkynylbenzamides and ammonium (B1175870) acetate (B1210297), proceeding under mild conditions to construct the target molecule. acs.org
These contemporary methods represent the cutting edge of synthetic organic chemistry, providing highly efficient and often more sustainable routes to complex heterocyclic structures like 1-aminoisoquinolines.
Transition Metal-Catalyzed Methodologies
Transition metal catalysis offers a powerful and versatile toolkit for the synthesis of complex organic molecules like 1-aminoisoquinolines. These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds through mechanisms such as C-H bond activation, annulation, and domino reactions, providing efficient routes to the desired products.
Cobalt-Catalyzed C-H Bond Functionalization and Imination Protocols
Cobalt catalysis has emerged as a cost-effective and efficient method for C-H bond functionalization to produce isoquinoline derivatives. snnu.edu.cn
One approach involves a redox-neutral annulative coupling between N-sulfinyl imines and alkynes. snnu.edu.cn This reaction, catalyzed by a Co(III) complex, proceeds through the cleavage of the N–S bond and demonstrates broad substrate scope and functional group compatibility. snnu.edu.cn The reaction is typically carried out at elevated temperatures in a solvent like dichloroethane (DCE), often with an additive like acetic acid to improve yields. snnu.edu.cn
Another cobalt-catalyzed strategy utilizes aryl amidines and diazo compounds for the synthesis of 1-aminoisoquinolines. nih.gov This C-H/N-H bond functionalization proceeds under mild conditions and notably does not require an external oxidant, producing only nitrogen gas and water as byproducts. nih.gov
A picolinamide-directed C-H bond imination of phenylalanine derivatives using isocyanides and a Co(dpm)₂ catalyst has also been reported. osi.lvrsc.org This protocol tolerates a wide array of functional groups, yielding imines that can be subsequently transformed into 1-aminoisoquinoline derivatives. osi.lvrsc.org
Furthermore, oxadiazole-directed C–H activation has been employed for the synthesis of 1-aminoisoquinolines. acs.orgacs.org This Co(III)-catalyzed method involves the coupling of an aromatic C-H bond with an alkyne, followed by a redox-neutral C-N cyclization. The use of a labile N-O bond allows for a broad tolerance of functional groups. acs.orgacs.org
Table 1: Examples of Cobalt-Catalyzed Synthesis of Isoquinoline Derivatives
| Catalyst/Reagents | Starting Materials | Product Type | Key Features |
|---|---|---|---|
| Cp*Co(CO)I₂ / AgNTf₂ | N-sulfinyl imine, alkyne | Isoquinoline | Redox-neutral, N-S bond cleavage snnu.edu.cn |
| Co(III) catalyst | Aryl amidine, diazo compound | 1-Aminoisoquinoline | Mild conditions, no external oxidant nih.gov |
| Co(dpm)₂ | Phenylalanine derivative, isocyanide | Imine (precursor to 1-aminoisoquinoline) | Picolinamide-directed, wide functional group tolerance osi.lvrsc.org |
| Co(III) catalyst | Aromatic with oxadiazole directing group, alkyne | 1-Aminoisoquinoline | Labile N-O bond, redox-neutral cyclization acs.orgacs.org |
Rhodium(III)-Catalyzed Annulation and C-H Activation
Rhodium(III) catalysis is a prominent method for synthesizing isoquinoline derivatives through C-H activation. These reactions often utilize a directing group to achieve high regioselectivity.
A notable example is the synthesis of 1-aminoisoquinolines from aryl amidines and α-MsO/TsO/Cl ketones. acs.org This Rh(III)-catalyzed C–H/N–H bond functionalization occurs under mild conditions and offers a practical route to C4-unsubstituted aminoisoquinolines, which can be challenging to access via other methods. acs.org
Benzimidates have also been used as effective directing groups in Rh(III)-catalyzed reactions. A cascade C–H activation/cyclization of benzimidates with allyl carbonates provides a rapid and efficient synthesis of isoquinoline derivatives, liberating hydrogen gas in the process. rsc.orgrsc.org This method highlights the use of allyl carbonates as a versatile C2 synthon. rsc.orgrsc.org
Furthermore, hydrazones can serve as oxidizing directing groups in Rh(III)-catalyzed C-H bond activation and annulation reactions to produce highly substituted isoquinolines without the need for an external oxidant. acs.org This process involves the formation of C-C and C-N bonds, coupled with the cleavage of the N-N bond. acs.org The use of hydroxyl-substituted benzaldimines with alkynes under Rh(III) catalysis leads to the formation of novel mesoionic isoquinoline derivatives. nih.gov
Table 2: Rhodium(III)-Catalyzed Synthesis of Isoquinoline Derivatives
| Directing Group | Coupling Partner | Product Type | Key Features |
|---|---|---|---|
| Amidine | α-MsO/TsO/Cl ketone | 1-Aminoisoquinoline | Mild conditions, access to C4-unsubstituted derivatives acs.org |
| Benzimidate | Allyl carbonate | Isoquinoline | Rapid reaction, hydrogen evolution rsc.orgrsc.org |
| Hydrazone | Alkyne | Substituted isoquinoline | No external oxidant, N-N bond cleavage acs.org |
| Hydroxyl (on benzaldimine) | Alkyne | Mesoionic isoquinoline | Use of oxygen as an internal anion source nih.gov |
Gold(III)-Mediated Domino Reactions
Gold(III) catalysis provides a facile route to 1-aminoisoquinoline derivatives through domino reactions. A key method involves the reaction of readily available 2-alkynylbenzamides with ammonium acetate. acs.orgorganic-chemistry.orgacs.orgnih.gov This reaction proceeds under mild conditions and is compatible with a variety of functional groups, offering moderate to excellent yields. acs.orgorganic-chemistry.org The proposed mechanism involves an initial Au(III)-catalyzed intramolecular 6-endo-dig cyclization of the 2-alkynylbenzamide to form an isobenzopyrylium salt. acs.org Subsequent nucleophilic addition of ammonia, followed by a series of transformations, leads to the final 1-aminoisoquinoline product. acs.org Optimization studies have shown that a combination of NaAuCl₄·2H₂O and AgSbF₆ in acetonitrile (B52724) at 85°C provides high efficiency. organic-chemistry.org This methodology has also been adapted to use a heterogeneous, magnetic nanoparticle-immobilized bipy-gold(III) complex, allowing for easy catalyst recovery. researchgate.net
Table 3: Gold(III)-Mediated Synthesis of 1-Aminoisoquinolines
| Catalyst System | Starting Materials | Key Intermediate | Reaction Conditions |
|---|---|---|---|
| NaAuCl₄·2H₂O / AgSbF₆ | 2-Alkynylbenzamide, Ammonium acetate | Isobenzopyrylium salt | Acetonitrile, 85°C acs.orgorganic-chemistry.org |
| Magnetic nanoparticle-immobilized bipy-gold(III) / AgSbF₆ | 2-Alkynylbenzamide, Ammonium acetate | Isobenzopyrylium salt | Heterogeneous, allows for catalyst recovery researchgate.net |
Copper(II)-Catalyzed Annulation Protocols
Copper-catalyzed reactions offer an efficient and often more economical alternative for the synthesis of 1-aminoisoquinolines.
One such method is a one-pot, three-component coupling reaction that provides access to a diverse range of substituted 1-aminoisoquinoline derivatives. nih.gov Another approach involves the cyclization of 2-cyanobenzaldehydes with 2-isocyanoacetates, catalyzed by Cu(acac)₂. rsc.org This reaction proceeds smoothly under mild conditions with high efficiency. The proposed mechanism suggests that the reaction proceeds through a 6-exo cyclization followed by decarbonylation and aromatization. rsc.org
A copper-catalyzed 6-endo-dig cycloaromatization and amination of 2-bromoaryl nitriles, terminal alkynes, and amines has been developed for the selective synthesis of 1-aminoisoquinolines in water. nih.gov This method involves the difunctionalization of the cyano group and is believed to proceed through a Cu(III)-acetylide intermediate, which dictates the exclusive 6-endo-dig selectivity. nih.gov
Furthermore, a catalyst-controlled regioselective synthesis of 1-aminoisoquinolines can be achieved through the aminative domino cyclization of 2-alkynylbenzonitriles with secondary amines. researchgate.net Copper-based catalysts favor a 6-endo-dig cyclization, leading to the formation of 1-aminoisoquinolines. researchgate.net
Table 4: Copper(II)-Catalyzed Synthesis of 1-Aminoisoquinolines
| Reaction Type | Starting Materials | Catalyst | Key Features |
|---|---|---|---|
| One-pot three-component coupling | Not specified | Copper catalyst | Access to diverse derivatives nih.gov |
| Cyclization | 2-Cyanobenzaldehyde, 2-Isocyanoacetate | Cu(acac)₂ | Mild conditions, high efficiency rsc.org |
| Cycloaromatization and Amination | 2-Bromoaryl nitrile, Terminal alkyne, Amine | Copper catalyst | Reaction in water, 6-endo-dig selectivity nih.gov |
| Aminative Domino Cyclization | 2-Alkynylbenzonitrile, Secondary amine | Copper-based catalyst | Regioselective 6-endo-dig cyclization researchgate.net |
Metal-Free Amination Strategies
Metal-free synthetic routes are gaining increasing attention due to their environmental and economic advantages. Several metal-free methods for the synthesis of aminoisoquinolines have been developed.
One strategy involves the intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles to produce 3-aminoisoquinolines. nih.govnih.gov This one-pot reaction provides a facile route to these compounds from readily available starting materials. nih.govnih.gov
A metal- and additive-free protocol for the construction of aminated isoquinoline frameworks from 2-(2-oxo-2-arylethyl)benzonitrile in an aqueous medium has also been reported. rsc.orgchemrxiv.orgresearchgate.netchemrxiv.org This method relies on the activation of the nitrile group towards nucleophilic addition and subsequent annulation. rsc.orgchemrxiv.orgresearchgate.netchemrxiv.org The reaction is operationally simple, demonstrates high functional group tolerance, and is scalable. rsc.orgresearchgate.netchemrxiv.org The proposed mechanism involves the formation of an intermediate which undergoes aromatization to yield the aminated isoquinoline product. chemrxiv.org
The synthesis of 4-amino isoquinolin-1(2H)-ones can be achieved through a tandem Diels-Alder reaction, dehydrogenation-aromatization, and tautomerization process between arynes and 4,5-disubstituted oxazoles. rsc.org This transition-metal-free method provides moderate to excellent yields and the products can be further transformed into other isoquinoline derivatives. rsc.org
Additionally, a straightforward metal-free methodology for the regioselective amination of isoquinoline-N-oxides using various aliphatic and aromatic amines has been developed. rsc.org This one-pot reaction utilizes triflic anhydride as an activator and proceeds at low temperatures. rsc.org
Table 5: Metal-Free Synthesis of Aminoisoquinolines
| Reaction Type | Starting Materials | Key Features |
|---|---|---|
| Intramolecular Transannulation | 1-Sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazole | One-pot synthesis of 3-aminoisoquinolines nih.govnih.gov |
| Nucleophilic Addition and Annulation | 2-(2-Oxo-2-arylethyl)benzonitrile, Amine | Aqueous medium, additive-free rsc.orgchemrxiv.orgresearchgate.netchemrxiv.org |
| Tandem Reaction | Aryne, 4,5-Disubstituted oxazole | Synthesis of 4-amino isoquinolin-1(2H)-ones rsc.org |
| Amination of N-oxides | Isoquinoline-N-oxide, Amine | Triflic anhydride as activator, one-pot reaction rsc.org |
Electrophilic Cyclization Approaches (e.g., from 2-alkynylbenzamides, 2-alkynylbenzaldoximes)
Electrophilic cyclization of ortho-alkynyl precursors is a common and effective strategy for constructing the isoquinoline ring system.
The gold(III)-mediated domino reaction of 2-alkynylbenzamides, as previously discussed, is a prime example of an electrophilic cyclization approach. acs.orgorganic-chemistry.org The key step is the gold-catalyzed 6-endo-dig cyclization of the alkyne onto the amide group. acs.org
Similarly, 2-alkynylbenzaldoximes are versatile starting materials for the synthesis of isoquinoline derivatives via electrophilic cyclization. The cyclization can be initiated by various electrophiles. For instance, using silver triflate or bromine as an electrophile leads to the formation of a cyclic nitrone through a 6-endo-dig cyclization. thieme-connect.comthieme-connect.de This intermediate can then be deoxygenated, for example with carbon disulfide, to yield the corresponding isoquinoline. thieme-connect.comthieme-connect.de
The electrophilic cyclization of 2-alkynylbenzaldoximes can also be used to synthesize 4-halo isoquinoline N-oxides. rsc.org This is achieved through the in-situ generation of a halonium ion in water. These N-oxides can be further functionalized, for example, through a one-pot cyclization-Suzuki reaction in an aqueous system. rsc.org Another method for the synthesis of 4-(chalcogenyl)isoquinoline-N-oxides from 2-alkynylbenzaldoximes and diorganyl dichalcogenides is promoted by Oxone. nih.gov
Table 6: Electrophilic Cyclization Approaches to Isoquinolines
| Starting Material | Electrophile/Promoter | Intermediate/Product | Key Features |
|---|---|---|---|
| 2-Alkynylbenzamide | Gold(III) catalyst | Isobenzopyrylium salt / 1-Aminoisoquinoline | Domino reaction acs.orgorganic-chemistry.org |
| 2-Alkynylbenzaldoxime | Silver triflate or Bromine | Cyclic nitrone / Isoquinoline | Sequential cyclization-deoxygenation thieme-connect.comthieme-connect.de |
| 2-Alkynylbenzaldoxime | Halonium ion (in situ) | 4-Halo isoquinoline N-oxide | Aqueous system rsc.org |
| 2-Alkynylbenzaldoxime | Oxone / Diorganyl dichalcogenide | 4-(Chalcogenyl)isoquinoline-N-oxide | Synthesis of functionalized N-oxides nih.gov |
Stereoselective and Enantioselective Synthesis of Chiral 1-Aminoisoquinoline Derivatives
The development of stereoselective and enantioselective methods is crucial for producing chiral molecules, which is of paramount importance in medicinal chemistry. While direct methods for the enantioselective synthesis of chiral 1-aminoisoquinoline derivatives are not extensively documented in the provided literature, established principles of asymmetric synthesis can be applied to this scaffold. These strategies typically rely on the use of chiral catalysts, chiral auxiliaries, or the resolution of racemic mixtures.
General strategies that could be adapted for this purpose include:
Catalytic Asymmetric Synthesis: This involves using a chiral catalyst to control the stereochemical outcome of a reaction. For instance, a Pd(II)-catalyzed reaction has been used for the site- and diastereoselective fluorination of α-amino acid derivatives, demonstrating how a catalyst can control stereochemistry at a C-H bond. nih.gov
Substrate-Controlled Synthesis: In this approach, a chiral center already present in the substrate directs the formation of a new stereocenter. The conjugate addition of chiral lithium amides to monoterpene-based α,β-unsaturated esters has been shown to be highly stereoselective, yielding chiral β-amino acid derivatives. beilstein-journals.org This highlights how a chiral starting material can induce high diastereoselectivity.
Kinetic Resolution: This technique separates a racemic mixture by taking advantage of the different reaction rates of the enantiomers with a chiral catalyst or reagent. Dynamic kinetic resolution (DKR), often employing a combination of a lipase (B570770) and a metal catalyst, is a powerful method to convert a racemate entirely into a single enantiomer of the product. encyclopedia.pub
These established methodologies for creating chiral amines and related structures provide a foundational framework for the future development of specific enantioselective syntheses targeting chiral 1-aminoisoquinoline derivatives. beilstein-journals.orgrsc.org
Elucidation of Reaction Mechanisms in C-H Functionalization
The direct functionalization of carbon-hydrogen (C-H) bonds represents an efficient and atom-economical strategy for synthesizing complex molecules like this compound. Transition metal-catalyzed C-H activation is a prominent method for constructing the isoquinoline core. rsc.orgresearchgate.net
One common approach involves the rhodium(III)-catalyzed annulation of N-aryl amidines with alkynes. rsc.org The reaction is initiated by the chelation-assisted C-H metalation of the N-aryl amidine, forming a six-membered rhodacycle intermediate. rsc.org This is followed by the insertion of the alkyne and subsequent reductive elimination to yield the 1-aminoisoquinoline product. researchgate.net The use of directing groups on the amidine substrate is crucial for achieving high regioselectivity in the C-H activation step. rsc.orgresearchgate.net
Another strategy employs cobalt(III)-catalysis with an oxadiazole directing group. acs.org This method involves the coupling of an aromatic compound with an alkyne, followed by a redox-neutral C-N cyclization. acs.org The labile N-O bond in the oxadiazole facilitates the reaction and allows for a broad functional group tolerance. acs.org
Furthermore, metal-free approaches have been developed, utilizing the inherent reactivity of starting materials. For instance, the reaction of 2-(2-oxo-2-arylethyl)benzonitriles with amines in an aqueous medium proceeds through a nucleophilic addition of the amine to the nitrile group, followed by an intramolecular annulation to form the 1-aminoisoquinoline scaffold. researchgate.net
Role of Intermediates in Multi-Step Syntheses
Multi-step syntheses of this compound often proceed through several key intermediates that dictate the course and outcome of the reaction. A common synthetic route starts with 6-methoxyisoquinoline, which is oxidized to 6-methoxyisoquinoline 2-oxide. researchgate.net This N-oxide intermediate is then aminated to form 6-methoxyisoquinolin-1-amine. researchgate.net The final step involves the demethylation of this intermediate to yield this compound. researchgate.net
In metal-catalyzed C-H functionalization reactions, metallacyclic intermediates play a pivotal role. For example, in rhodium-catalyzed syntheses, a seven-membered rhodacyclic intermediate can be formed from the reaction of an N-aryl benzamidine with a propargyl alcohol. nih.gov This intermediate then undergoes further transformations to generate the final 1-aminoisoquinoline product. nih.gov The stability and reactivity of these metallacycles are influenced by the metal center, ligands, and substrates.
Another important class of intermediates is the in situ generated oximes from the condensation of aryl ketones and hydroxylamine. researchgate.net These oximes can then undergo rhodium(III)-catalyzed C-H activation and cyclization with alkynes to afford isoquinolines. researchgate.net The formation of these intermediates avoids the need to pre-synthesize and isolate the oxime starting materials.
The table below summarizes some of the key intermediates involved in the synthesis of this compound and its derivatives.
| Intermediate | Precursor(s) | Subsequent Reaction | Synthetic Approach |
| 6-Methoxyisoquinoline 2-oxide | 6-Methoxyisoquinoline | Amination | Multi-step synthesis researchgate.net |
| 6-Methoxyisoquinolin-1-amine | 6-Methoxyisoquinoline 2-oxide | Demethylation | Multi-step synthesis researchgate.net |
| Rhodacycle | N-Aryl amidine and Rh(III) catalyst | Alkyne insertion and reductive elimination | C-H Functionalization rsc.org |
| Oxime | Aryl ketone and hydroxylamine | Rh(III)-catalyzed C-H activation and cyclization | One-pot synthesis researchgate.net |
Catalytic Cycles and Ligand Effects in Metal-Catalyzed Reactions
Metal-catalyzed reactions are central to many synthetic routes for this compound, with the catalytic cycle and the nature of the ligands playing a critical role in the efficiency and selectivity of the process.
In rhodium(III)-catalyzed C-H functionalization reactions, the catalytic cycle typically begins with the coordination of the directing group of the substrate to the rhodium center. rsc.org This is followed by C-H activation to form a metallacycle. rsc.org The subsequent steps involve migratory insertion of a coupling partner, such as an alkyne, and reductive elimination to release the product and regenerate the active catalyst. rsc.orgresearchgate.net The choice of ligand, often a cyclopentadienyl (B1206354) (Cp*) ligand, is crucial for stabilizing the high-valent rhodium species and promoting the desired reactivity. rsc.org
Copper-catalyzed reactions have also been employed for the synthesis of isoquinolone derivatives, which can be precursors to this compound. researchgate.net These reactions often proceed without the need for additional ligands or additives, making them cost-effective and operationally simple. researchgate.net The catalytic cycle is believed to involve the coupling of a 2-halobenzamide with a terminal alkyne, followed by an intramolecular cyclization. researchgate.net
Ligand effects are particularly important in controlling the regioselectivity and enantioselectivity of these reactions. For instance, in the synthesis of chiral isoquinolines, the use of chiral ligands can induce asymmetry in the product. acs.org The electronic and steric properties of the ligands can also influence the rate of the reaction and the stability of the catalytic intermediates. whiterose.ac.uk
The table below highlights the role of different catalysts and ligands in the synthesis of isoquinoline derivatives.
| Catalyst | Ligand(s) | Reaction Type | Key Features |
| [CpRhCl2]2 | Cp | C-H Activation/Annulation | High regioselectivity, broad substrate scope rsc.org |
| Co(III) salts | Oxadiazole (as directing group) | C-H Activation/Cyclization | Tolerates a wide range of functional groups acs.org |
| CuCl2 | None | Coupling/Cyclization | Inexpensive, ligand/additive-free researchgate.net |
| AuCl3 | None | Intramolecular Cyclization | High yields for aromatic and aliphatic systems researchgate.net |
Kinetic and Thermodynamic Considerations in Reaction Optimization
Optimizing the synthesis of this compound requires a thorough understanding of the kinetic and thermodynamic factors that govern the reaction. These considerations help in selecting the appropriate reaction conditions, such as temperature, solvent, and catalyst loading, to maximize the yield and minimize the formation of byproducts.
Kinetic studies can reveal the rate-determining step of the reaction, providing insights into which parameters to modify for improved reaction rates. For example, in some C-H activation reactions, the C-H bond cleavage is the rate-determining step. acs.org In such cases, increasing the temperature or using a more active catalyst can accelerate the reaction. Pre-steady-state kinetic analysis can provide detailed mechanistic information about individual steps in the catalytic cycle. nih.gov
The choice of solvent can also have a significant impact on both the kinetics and thermodynamics of the reaction. Polar solvents can stabilize charged intermediates and transition states, potentially increasing the reaction rate. The solubility of reactants and catalysts is also a critical factor to consider.
By carefully analyzing the kinetic and thermodynamic aspects of the synthetic pathway, researchers can design more efficient and selective methods for the preparation of this compound. nih.govtum.de
Functionalization at the Amino Group (N1-Substituted Derivatives)
Modifications at the N1-amino group of this compound have been extensively investigated to explore its impact on biological activity. These strategies primarily include acylation, reductive amination, and the synthesis of sulfonamide derivatives.
Acylation Reactions
Acylation of the primary amino group at the N1 position has been a common strategy to introduce a variety of substituents. Standard coupling procedures, often employing agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt), are used to form amide bonds with various carboxylic acids. google.com For instance, coupling with N-Boc protected amino acids, followed by deprotection, allows for the introduction of diverse amino acid side chains. googleapis.com
One study detailed the reaction of 6-aminoisoquinolin-1-ol with (R)-tert-butyl 2-fluoro-2-oxo-1-(thiophen-3-yl)ethylcarbamate in the presence of methoxytrimethylsilane (B155595) in DMF. google.comgoogleapis.com This reaction resulted in the formation of an amide linkage at the 6-amino group, highlighting a method that could potentially be adapted for the N1-amino group of this compound.
| Reactant 1 | Reactant 2 | Coupling Agents | Product | Reference |
| 6-Aminoisoquinolin-1-ol | (R)-tert-butyl 2-fluoro-2-oxo-1-(thiophen-3-yl)ethylcarbamate | Methoxytrimethylsilane | (R)-tert-butyl 2-(1-hydroxyisoquinolin-6-ylamino)-2-oxo-1-(thiophen-3-yl)ethylcarbamate | google.comgoogleapis.com |
| 6- or 7-aminoisoquinoline | Selected Acid | EDC | Amide Intermediate | google.com |
Reductive Amination Strategies
Reductive amination serves as a key method for introducing alkyl or arylalkyl groups at the N1-position. This two-step process typically involves the reaction of the amino group with an aldehyde or ketone to form a transient imine, which is then reduced to the corresponding amine.
In the synthesis of related isoquinoline compounds, reductive amination of benzaldehyde (B42025) with isoquinoline-1,6-diamine (B6227173) was successfully mediated by sodium cyanoborohydride (NaCNBH3). nih.gov This strategy led to the formation of a secondary amine, demonstrating the feasibility of this approach for modifying the amino group of the 1-aminoisoquinoline scaffold. nih.gov
| Amine | Aldehyde/Ketone | Reducing Agent | Product Type | Reference |
| Isoquinoline-1,6-diamine | Benzaldehyde | NaCNBH3 | N-benzylated isoquinoline-1,6-diamine | nih.gov |
Sulfonamide Derivative Synthesis
The synthesis of sulfonamides by reacting the N1-amino group with various sulfonyl chlorides introduces a key pharmacophore with diverse biological activities. researchgate.netijarsct.co.in This reaction is typically carried out in the presence of a base, such as pyridine or sodium hydride. nih.govgoogle.com
For example, sulfonamide-based agonists were synthesized by reacting an amino precursor with 2-methoxybenzene-1-sulfonyl chloride in pyridine. nih.gov Another general method involves treating the aminoisoquinoline with sodium hydride followed by chloromethanesulfonyl chloride to yield the sulfonamide. google.com The nature of the substituent on the sulfonyl chloride can significantly influence the biological activity of the resulting derivative.
| Amine | Sulfonyl Chloride | Base | Product Type | Reference |
| Amino precursor | 2-Methoxybenzene-1-sulfonyl chloride | Pyridine | Sulfonamide agonist | nih.gov |
| 6-Aminoisoquinoline (B57696) | Chloromethanesulfonyl chloride | Sodium Hydride | Sulfonamide | google.com |
Functionalization at the Hydroxyl Group (O6-Substituted Derivatives)
Modification of the hydroxyl group at the O6-position of this compound offers another avenue for structural diversification and SAR studies.
Ether Formation (e.g., Aryloxy substitution)
The formation of ether linkages, particularly aryloxy substitutions, at the O6-position has been explored to introduce bulky and electronically diverse groups. These reactions are typically achieved through nucleophilic aromatic substitution or Williamson ether synthesis.
In a relevant synthetic pathway, 1-fluoro-2-nitrobenzene (B31998) derivatives were coupled with hydroxybenzonitriles in the presence of potassium carbonate to form 2-nitrodiphenyl ethers. nih.gov This method, involving a nucleophilic aromatic substitution, could be adapted to couple various aryl halides with the 6-hydroxyl group of this compound. The resulting ether derivatives can then be further modified.
| Hydroxy Compound | Aryl Halide | Base | Product Type | Reference |
| Hydroxybenzonitriles | 1-Fluoro-2-nitrobenzene derivatives | K2CO3 | 2-Nitrodiphenyl ethers | nih.gov |
| This compound | 1-Fluoro-2-nitrobenzene | K2CO3 | Aryloxy-substituted 1-aminoisoquinoline | nih.gov |
Substitution Pattern Variation on the Isoquinoline Ring System
Altering the substitution pattern on the isoquinoline ring itself provides a powerful tool for fine-tuning the electronic and steric properties of the molecule, thereby influencing its biological activity. nih.govharvard.edu
Studies on related quinazoline (B50416) analogues have shown that the introduction of a fluorine atom at different positions of an attached phenyl ring can significantly impact activity. nih.gov For example, a fluorine at the 2' or 3' position of the phenyl group resulted in improved activity compared to a fluorine at the 4' position. nih.gov This suggests that the position of substituents on aryl rings attached to the core scaffold is critical.
Furthermore, replacing a phenyl ring with cycloalkyl groups has been shown to maintain activity in some cases, indicating that hydrophobic interactions, rather than π-π stacking, may be the primary driver of binding for certain targets. rsc.org The synthesis of various isoquinoline derivatives often involves multi-step sequences, starting from substituted benzamides or employing transition metal-catalyzed cross-coupling reactions to introduce diversity at various positions of the isoquinoline core. nih.govharvard.edu
| Core Scaffold | Modification | Observation | Reference |
| Quinazoline analogue | Fluorine substitution on phenyl ring | Activity is sensitive to fluorine position (2' and 3' > 4') | nih.gov |
| Dihydro-pyrrolo-triazole derivative | Phenyl ring replaced with cycloalkyl | Activity maintained, suggesting hydrophobic interactions | rsc.org |
Regioselective Functionalization at C3, C4, C5, C7, C8 Positions
The strategic functionalization of the isoquinoline core at specific carbon positions is a key strategy in developing new analogues. While direct regioselective functionalization at all these positions on the this compound scaffold is not extensively detailed in the provided context, the importance of substitution at various positions on the broader isoquinoline and related heterocyclic systems is well-established. For instance, in the development of CHK1 inhibitors, small substituents like halo or methyl groups at various positions of the isoquinoline ring were explored. acs.org The synthesis of 7-fluoro-isoquinolinone highlights the feasibility of introducing substituents at the C7 position. nih.gov Furthermore, patents covering 6-aminoisoquinoline compounds describe a wide range of possible substituents at the R3 position, which can correspond to various positions on the isoquinoline ring, including hydrogen, halogen, alkyl, and aryl groups. google.com
Introduction of Halogen, Alkyl, Aryl, and Heteroaryl Substituents
The introduction of diverse substituents such as halogens, alkyl, aryl, and heteroaryl groups onto the this compound framework plays a crucial role in modulating the physicochemical and pharmacological properties of the resulting analogues.
Halogen Substituents: The introduction of halogen atoms, particularly fluorine, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. acs.org For example, the synthesis of 1-chloro-7-fluoroisoquinoline (B79485) demonstrates a method for incorporating halogen atoms onto the isoquinoline core. nih.gov In SAR studies of necroptosis inhibitors, the introduction of a fluorine substituent at the ortho, meta, or para position of a terminal phenyl ring led to a slight decrease in activity, indicating the sensitivity of the target to halogenation. rsc.org
Alkyl Substituents: Alkyl groups are often introduced to explore steric and electronic effects on biological activity. Patents for 6-aminoisoquinoline compounds include provisions for alkyl substituents. google.com The impact of alkyl substitution is evident in SAR studies of other heterocyclic systems, where, for instance, the removal of methyl groups from a thieno[2,3-d]pyrimidine (B153573) ring resulted in a loss of potency. nih.gov
Table 1: Impact of Substituents on the Activity of this compound Analogues and Related Compounds
| Scaffold | Position of Substitution | Substituent | Effect on Activity | Molecular Target/Assay | Reference |
|---|---|---|---|---|---|
| Phenyl ring of a dihydro-pyrrolo-triazole | ortho, meta, para | Fluorine | Slight decrease in activity | Necroptosis inhibition | rsc.org |
| Thieno[2,3-d]pyrimidine | 5 and 6 | Methyl | Removal led to loss of potency | MRGPRX1 PAM activity | nih.gov |
| Isoquinolin-1-one | 3 | Biphenyl | Potent anticancer activity | Human cancer cell lines | nih.gov |
| Benzamidine analogue | - | 1-Aminoisoquinoline | Led to a highly potent agonist | MRGPRX1 agonism | nih.gov |
| Isoquinoline | - | 1-Aryl | - | General synthesis | nih.gov |
Scaffold Modifications and Bioisosteric Replacements
Moving beyond simple functionalization, the modification of the core isoquinoline scaffold and the use of bioisosteres represent advanced strategies to improve drug-like properties and explore new chemical space.
Exploration of Fused-Ring Systems and Isoquinoline Bioisosteres
The isoquinoline scaffold can be embedded within larger, fused-ring systems to create more rigid and structurally complex molecules. Examples include the synthesis of spiro-isoquinolines and imidazo[2,1-a]isoquinolines. nih.gov Such modifications can lead to compounds with novel pharmacological profiles.
Bioisosteric replacement is a key strategy in drug design where a functional group is replaced by another with similar physical or chemical properties. acs.org In the context of this compound, the 1-aminoisoquinoline moiety itself has been used as a bioisostere for a benzamidine group, resulting in a significant increase in potency for MRGPRX1 agonists. nih.gov The isoquinolone core is also considered a bioisostere for peptide sequences due to its "cis-amide" group. acs.org Other heterocyclic systems like pyrazolo[1,5-a]pyrimidines are known bioisosteres of adenine. researchgate.net The development of ROCK inhibitors has explored various hinge-binding scaffolds as alternatives to isoquinoline, including pyrazole, azaindole, and aminopyrimidine. tandfonline.com
Table 2: Bioisosteric Replacements for the Isoquinoline Scaffold and Related Moieties
| Original Moiety | Bioisosteric Replacement | Resulting Compound/Series | Molecular Target | Reference |
|---|---|---|---|---|
| Benzamidine | 1-Aminoisoquinoline | MRGPRX1 Agonists | MRGPRX1 | nih.gov |
| Peptide "cis-amide" | Isoquinolone | General | Various | acs.org |
| Adenine | Pyrazolo[1,5-a]pyrimidine | Protein Kinase Inhibitors | Protein Kinases | researchgate.net |
| Isoquinoline | Pyrazole, Azaindole, Aminopyrimidine | ROCK Inhibitors | ROCK2 | tandfonline.com |
Structure-Activity Relationship (SAR) Studies in the Context of Molecular Targets
The ultimate goal of derivatization and scaffold modification is to understand the SAR for specific molecular targets. For this compound analogues, a significant amount of research has focused on their activity as agonists for MRGPRX1. In one study, replacing the benzamidine group of a lead compound with a 1-aminoisoquinoline moiety resulted in a dramatic increase in agonist potency, with an EC50 value of 0.05 μM. nih.gov This highlights the favorable interactions of the 1-aminoisoquinoline core with the MRGPRX1 receptor.
In the development of necroptosis inhibitors, systematic SAR studies of 6,7-dihydro-5H-pyrrolo[1,2-b] google.comnih.govtriazole derivatives revealed that substitutions on a terminal phenyl ring were critical for activity. rsc.org While not directly involving this compound, these studies exemplify the detailed SAR exploration necessary for optimizing lead compounds.
The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in inhibitors of various kinases. nih.govnih.gov For instance, SAR studies on isoquinolinone-type anticancer agents identified 3-biphenyl-N-methylisoquinolin-1-one as a potent compound against several human cancer cell lines. nih.gov
The exploration of fused-ring systems has also yielded valuable SAR insights. For example, in the context of FimH antagonists for treating urinary tract infections, fused ring systems like aminoisoquinolines were evaluated to retain key hydrogen bonding interactions. nih.govacs.org
Table 3: SAR of this compound Analogues and Related Structures for Specific Molecular Targets
| Compound Series | Molecular Target | Key SAR Findings | Reference |
|---|---|---|---|
| 1-Aminoisoquinoline-based analogues | MRGPRX1 | Replacement of benzamidine with 1-aminoisoquinoline significantly increased agonist potency. | nih.gov |
| 6,7-dihydro-5H-pyrrolo[1,2-b] google.comnih.govtriazole derivatives | Necroptosis (RIPK1) | Substitutions on the terminal phenyl ring were crucial for activity. | rsc.org |
| Substituted isoquinolin-1-ones | Cancer Cell Lines | A 3-biphenyl substituent led to potent anticancer activity. | nih.gov |
| Aminoisoquinoline C-mannosides | FimH | Fused ring systems were explored to maintain H-bonding interactions. | nih.govacs.org |
| N-[2-(substituted-phenyl)ethyl]-6-fluoro-4-quinazolinamines | NEK4 | Increasing the chain length and introducing a halogen at the 4'-position of the phenyl group increased activity. | nih.gov |
Pharmacological and Biological Research Perspectives on 1 Aminoisoquinolin 6 Ol Derivatives
Modulation of Specific Receptor Systems
Derivatives based on the 1-aminoisoquinoline (B73089) structure have been investigated for their ability to interact with and modulate the activity of specific G protein-coupled receptors (GPCRs).
The human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1) is a receptor primarily expressed in sensory neurons and is considered a promising therapeutic target for pain management.
Researchers have successfully designed and synthesized potent MRGPRX1 agonists by modifying existing molecular templates. A significant breakthrough came from the structural optimization of benzamidine-based compounds, which were identified as initial hits in high-throughput screening. In these optimization efforts, the highly basic benzamidine (B55565) group was replaced with a 1-aminoisoquinoline moiety. This bioisosteric replacement was a key strategy to improve the drug-like properties of the compounds, particularly to reduce the high basicity of the amidine group (pKa ~12.5) which can be problematic for pharmacokinetic properties. The 1-aminoisoquinoline group has a substantially lower pKa (~7.5), which is more favorable for a drug candidate.
The synthesis of these novel agonists involved multi-step chemical processes. For instance, sulfonamide-based agonists were prepared by coupling 1-aminoisoquinolin-6-ol with appropriate phenyl sulfonamide intermediates in the presence of a base like potassium carbonate. This strategic conversion led to the discovery of N-(2-(1-aminoisoquinolin-6-yloxy)-4-methylphenyl)-2-methoxybenzenesulfonamide, a highly potent MRGPRX1 agonist. This compound was not only potent but also demonstrated superior selectivity over opioid receptors, a crucial feature for developing non-opioid analgesics.
The exploration of structure-activity relationships (SAR) has provided critical insights into the molecular interactions governing the agonist activity of 1-aminoisoquinoline derivatives at the MRGPRX1 receptor. Cryo-electron microscopy studies of the MRGPRX1 receptor in complex with the potent agonist, N-(2-(1-aminoisoquinolin-6-yloxy)-4-methylphenyl)-2-methoxybenzenesulfonamide (Compound 16), have elucidated the specific binding mechanism.
The agonist adopts a distinct hairpin-like conformation within the receptor's binding pocket. The 1-aminoisoquinoline portion of the molecule plays a crucial role in anchoring the ligand. Its amino group forms strong salt bridge interactions with two conserved acidic residues in the receptor, E157 and D177. Another key interaction involves a polar interaction between the amino group and the residue Y99, which also forms a π-π stacking interaction with the central aromatic ring of the agonist. These interactions are essential for receptor activation; mutating these acidic residues has been shown to impair or abolish the agonist-induced receptor activation.
The following table summarizes the key structural features and their impact on MRGPRX1 agonist activity.
| Compound/Moiety | Structural Feature | Activity/Interaction at MRGPRX1 |
| Benzamidine Moiety | Highly basic amidinium group (pKa ~12.5) | Initial hit, but poor drug-like properties |
| 1-Aminoisoquinoline Moiety | Less basic amino group (pKa ~7.5) | Improved drug-like properties, retained high agonist potency |
| Amino Group (on isoquinoline) | Forms salt bridges and polar interactions | Essential for binding and receptor activation; interacts with E157, D177, and Y99 |
| Aromatic Rings | Participate in π-π stacking interactions | Contributes to the hairpin conformation and binding affinity; interacts with Y99 |
Human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1) Agonism Research
Kinase Inhibition Studies
The 1-aminoisoquinoline scaffold has also been identified as a privileged structure for the development of kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases.
Research has demonstrated that derivatives of 1-aminoisoquinoline can selectively inhibit various classes of kinases.
AGC Kinases (ROCK): 6-substituted isoquinolin-1-amine derivatives have been developed as inhibitors of Rho-associated protein kinase (ROCK), a member of the AGC family of kinases. nih.gov These inhibitors were identified through fragment-based screening and subsequently optimized to improve potency and pharmacokinetic profiles. nih.gov
Raf Kinase: In the pursuit of treatments for mutant B-Raf-driven cancers, the 1-aminoisoquinoline core has been used to develop potent and selective inhibitors. nih.gov Replacing a benzamide (B126) moiety in an earlier series of inhibitors with the aminoisoquinoline scaffold significantly enhanced kinase selectivity and conferred favorable pharmacokinetic properties, leading to potent antitumor agents. nih.gov Furthermore, conformationally restricted quinolinylaminoisoquinoline derivatives have been designed as bioisosteres of the multi-kinase inhibitor Sorafenib, showing high selectivity for RAF1 kinase. jst.go.jp
Phosphodiesterase 4B (PDE4B): While not a kinase, PDE4B is a critical enzyme in inflammatory pathways that is also targeted by isoquinoline-based compounds. Certain 3-substituted isoquinoline (B145761) derivatives have shown significant inhibitory activity against PDE4B. researchgate.net This highlights the versatility of the isoquinoline scaffold in targeting different enzyme families involved in disease pathology.
The primary mechanism by which 1-aminoisoquinoline derivatives inhibit kinase activity is through competitive binding at the adenosine (B11128) triphosphate (ATP) binding site. nih.govyoutube.com Kinases utilize ATP as a phosphate (B84403) donor to phosphorylate their substrates, a critical step in signal transduction. youtube.com
By occupying the ATP pocket, these inhibitors prevent the natural substrate, ATP, from binding. This action blocks the phosphorylation cascade and effectively shuts down the signaling pathway that is often hyperactivated in diseases like cancer. youtube.comscbt.com For example, the 1-aminoisoquinoline-based ROCK inhibitors were specifically designed as ATP-competitive inhibitors. nih.gov Similarly, the Raf inhibitors derived from this scaffold target the catalytic kinase domain, which contains the ATP-binding site, indicating a competitive mechanism of action. nih.gov This targeted approach allows for the specific modulation of kinase activity, forming the basis of their therapeutic potential.
Investigation of Other Biological Targets and Pathways
Derivatives of the 1-aminoisoquinoline scaffold have been investigated for their potential to interact with a variety of biological targets and pathways, extending beyond a single mode of action. This exploration has revealed activities in enzymatic inhibition, modulation of cell death pathways, and interference with inflammatory and microbial processes.
Poly(ADP-ribose) Polymerase (PARP) Inhibition (e.g., PARP-1, PARP-2)
The isoquinolinone core structure is a recognized scaffold for the development of inhibitors targeting Poly(ADP-ribose) Polymerase (PARP) enzymes, which are crucial for DNA repair and cell death processes. nih.gov Several derivatives have demonstrated potent inhibitory activity against PARP-1. For instance, the thieno[2,3-c]isoquinolin-5-one derivative, known as TIQ-A, along with its 5-hydroxy and 5-methoxy derivatives, exhibit submicromolar inhibitory concentrations (IC50) against PARP-1. doi.org
Research into isoquinolinone derivatives has identified compounds with dual inhibitory activity against PARP-1 and PARP-3, while showing high selectivity over PARP-2. researchgate.net For example, the isoquinolindione derivative BYK204165 was found to be 100-fold more selective for PARP-1 over PARP-2. nih.gov The potency of these compounds in cell-free assays often correlates with their efficacy in cellular models. nih.govdoi.org The mechanism for some derivatives involves a shift in the orientation of the amido group, which can prevent productive hydrogen bonding with the Gly863 site of the enzyme. doi.org The thieno[2,3-c]isoquinolin-5(4H)-one (TIQ-A) scaffold is noted for its broad inhibition profile across the PARP family, suggesting it could be modified to develop specific inhibitors for certain PARP enzymes. researchgate.net
| Compound | Target | IC50 Value (µM) | Selectivity |
|---|---|---|---|
| TIQ-A | PARP-1 | 0.45 ± 0.1 | Broad inhibition profile |
| 5-hydroxy TIQ-A | PARP-1 | 0.39 ± 0.19 | N/A |
| 5-methoxy TIQ-A | PARP-1 | 0.21 ± 0.12 | N/A |
| BYK204165 | PARP-1 | pIC50: 7.35 | 100-fold selective for PARP-1 vs PARP-2 |
| BYK204165 | PARP-2 | pIC50: 5.38 | N/A |
| BYK49187 | PARP-1 | pIC50: 8.36 | No selectivity for PARP-1/2 |
| BYK49187 | PARP-2 | pIC50: 7.50 | N/A |
Necroptosis Inhibition (e.g., RIPK1 inhibitors)
1-Aminoisoquinolines have been identified as a distinct class of potent inhibitors of Receptor-Interacting Protein 1 (RIPK1) kinase, a key regulator of necroptosis, a form of programmed necrotic cell death. nih.gov Necroptosis is implicated in the pathogenesis of a wide range of human diseases driven by inflammation. nih.gov These compounds act as type II kinase inhibitors, which recognize and bind to an inactive, "DLG-out" conformation of the kinase. nih.govnih.gov
The co-crystal structure of a 1-aminoisoquinoline compound with the RIPK1 kinase domain confirms that the inhibitor occupies the ATP binding pocket. nih.gov Specifically, the 1-aminoisoquinoline heterocycle forms hydrogen bonds with the backbone nitrogen and carbonyl of residue Met 95 in the hinge region of the kinase. nih.gov The inhibition of RIPK1 kinase activity by these small molecules effectively blocks the necroptosis pathway, preventing the activation of downstream components like RIPK3 and MLKL. nih.gov This has been demonstrated to provide strong protection against TNF-α-induced systemic inflammatory response syndrome in in vivo models. nih.govnih.gov
Anti-inflammatory Pathways (e.g., TNF-α inhibition)
Tumor necrosis factor-alpha (TNF-α) is a key cytokine that drives inflammatory responses and is a major mediator in autoimmune diseases. frontiersin.org Derivatives of isoquinoline have demonstrated anti-inflammatory effects by modulating pathways involving TNF-α. nih.gov Certain isoquinoline-1-carboxamide (B73039) derivatives have been shown to potently suppress the production of pro-inflammatory mediators, including TNF-α, in lipopolysaccharide (LPS)-treated microglial cells. nih.gov
One such compound, N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101), not only suppressed TNF-α but also reversed the LPS-suppressed levels of the anti-inflammatory cytokine IL-10. nih.gov The anti-inflammatory mechanism of these derivatives involves the inhibition of the mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB) signaling pathways, which are upstream of TNF-α production. nih.gov Other studies have shown that conjugates of indole (B1671886) and aminophenyl morpholinone can reduce LPS-induced levels of TNF-α by as much as 71%. nih.gov
Antifungal Research
The isoquinoline scaffold is a subject of interest in the development of new antimicrobial agents. nih.govresearchgate.net Research has shown that certain functionalized isoquinoline derivatives exhibit antifungal activity against a spectrum of fungal pathogens. nih.govbioengineer.org
Specifically, chlorinated derivatives, such as chlorobenzoate and chlorophenylpropanoate esters and chlorophenethyl carbamates, have displayed the greatest antifungal activity. nih.gov A proposed mechanism for the antifungal action of some isoquinoline derivatives is the interference with critical biochemical processes in the fungal cell, such as the biosynthesis of ergosterol (B1671047), which is a vital component of the fungal cell membrane. bioengineer.org By targeting this pathway, these compounds can induce damage to the cell membrane, leading to fungal cell death. bioengineer.org
Exploration of Biological Effects on Cellular Processes (e.g., Programmed Cell Death)
Derivatives of isoquinoline and related structures can exert significant effects on fundamental cellular processes, most notably programmed cell death, which includes apoptosis and necroptosis.
The inhibition of RIPK1 kinase by 1-aminoisoquinoline derivatives directly blocks the execution of necroptosis, a regulated form of necrosis. nih.govnih.gov This pathway is initiated by signals from death receptors like the TNF receptor. nih.gov By preventing the kinase activity of RIPK1, these compounds halt the formation of the necrosome complex and subsequent cell lysis, which is a key event in necroptosis-associated pathologies. nih.govfigshare.com
Furthermore, derivatives of the related quinoline (B57606) scaffold have been shown to induce apoptosis. nih.gov These compounds can disrupt lysosome function, which in turn impairs autophagic flux and leads to apoptotic cell death. nih.gov The triggering of apoptosis is evidenced by the activation of caspase-9 and the cleavage of PARP, a substrate of executioner caspases. nih.gov Similarly, potent PARP inhibitors, which can be based on an isoquinolinone scaffold, can induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, leading to cell death. nih.gov
In Vitro Mechanistic Investigations of Biological Activity
In vitro studies have been essential in elucidating the specific molecular mechanisms by which this compound derivatives exert their biological effects.
PARP Inhibition: For PARP inhibitors based on the isoquinolinone and thieno[2,3-c]isoquinolin-5(4H)-one scaffolds, mechanistic studies have utilized in vitro enzyme activity assays. doi.orgresearchgate.net These investigations have shown that the compounds directly inhibit PARP-1 activity, with IC50 values in the nanomolar to submicromolar range. doi.orgresearchgate.net The inhibitory mechanism can involve the formation of hydrogen bonds with specific residues, such as Gly863, within the enzyme's active site. doi.org The broad inhibition profile of compounds like TIQ-A suggests that the scaffold interacts with conserved regions of the NAD+ substrate-binding site across different PARP isoforms. researchgate.net
Necroptosis Inhibition: The mechanism of necroptosis inhibition has been detailed through biochemical and structural studies. 1-aminoisoquinolines are confirmed as type II kinase inhibitors of RIPK1. nih.gov X-ray crystallography has revealed that these inhibitors bind to the ATP-binding pocket of RIPK1, stabilizing an inactive "DLG-out" conformation. nih.gov This binding mode prevents the autophosphorylation and activation of RIPK1, thereby blocking the downstream signaling cascade that leads to necroptotic cell death. figshare.comfigshare.com
Anti-inflammatory Activity: The anti-inflammatory effects of isoquinoline-1-carboxamide derivatives have been mechanistically linked to the inhibition of the MAPKs/NF-κB pathway in in vitro models using BV2 microglial cells. nih.gov These studies demonstrated that compounds like HSR1101 abate the LPS-induced nuclear translocation of NF-κB by inhibiting the phosphorylation of its inhibitor, IκB. nih.gov
Antifungal Activity: Mechanistic investigations into the antifungal properties of isoquinoline derivatives suggest that they can disrupt the integrity of the fungal cell membrane. bioengineer.org In vitro assays indicate that this is achieved by interfering with ergosterol biosynthesis, a crucial pathway for maintaining the structure and function of the fungal membrane. bioengineer.org
Advanced Research Techniques and Computational Approaches in 1 Aminoisoquinolin 6 Ol Studies
Spectroscopic and Spectrometric Characterization Methods in Research Context
Spectroscopic and spectrometric methods provide foundational data for the structural verification and analysis of 1-Aminoisoquinolin-6-ol. Each technique offers unique insights into the molecular framework and functional group composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, a detailed molecular map can be constructed.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline (B145761) core, as well as signals for the amine (-NH₂) and hydroxyl (-OH) groups. The aromatic protons typically appear in the downfield region (δ 6.5-8.5 ppm) due to the deshielding effect of the aromatic ring current. netlify.apporegonstate.edu The specific splitting patterns (e.g., doublets, singlets) would depend on the coupling between adjacent protons. The amine and hydroxyl protons are often observed as broad singlets whose chemical shifts can vary depending on the solvent, concentration, and temperature.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. This compound has nine carbon atoms, and under typical conditions, nine distinct signals would be expected. The chemical shifts would indicate the nature of each carbon: those bonded to electronegative atoms like nitrogen and oxygen (C-N and C-O) would be further downfield, while the other aromatic carbons would resonate at slightly higher field.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign each proton and carbon signal and confirm the connectivity of the entire molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: These are estimated values based on general principles and data for related structures. Actual experimental values may vary.
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
| Aromatic C-H | 6.5 - 8.5 | 100 - 150 | Multiple signals with specific splitting patterns (doublets, etc.) based on position. |
| Aromatic C-N | - | 140 - 160 | Quaternary carbons attached to nitrogen. |
| Aromatic C-O | - | 150 - 165 | Quaternary carbon attached to the hydroxyl group. |
| Amine (-NH₂) | 4.0 - 6.0 (broad singlet) | - | Chemical shift is highly dependent on solvent and concentration. |
| Hydroxyl (-OH) | 5.0 - 9.0 (broad singlet) | - | Chemical shift is highly dependent on solvent and H-bonding. |
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (molecular formula: C₉H₈N₂O), the calculated monoisotopic mass is 160.0637 Da.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula. An experimental HRMS result matching the calculated mass to within a few parts per million (ppm) would serve as definitive proof of the compound's elemental composition. The protonated molecule, [M+H]⁺, would be observed at m/z 161.0715.
Liquid Chromatography-Mass Spectrometry (LC-MS and UPLC-MS): When coupled with chromatographic techniques like LC or UPLC, mass spectrometry becomes a tool for purity analysis. A pure sample of this compound would ideally show a single chromatographic peak that corresponds to the expected mass-to-charge ratio of the molecule, confirming both its identity and purity in a single analysis. For comparison, the related compound 1-Isoquinolinamine (lacking the hydroxyl group) shows a top peak at m/z 144 in its mass spectrum, corresponding to its molecular ion. nih.gov
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
For this compound, an X-ray crystal structure would reveal the planarity of the isoquinoline ring system and the precise orientation of the amino and hydroxyl substituents. It would also elucidate how the molecules pack in the crystal lattice, likely showing extensive hydrogen bonding involving the -NH₂ and -OH groups, which dictates the material's solid-state properties. While crystal structures for related isoquinoline alkaloids have been reported, providing insight into their molecular geometry, specific crystallographic data for this compound is not widely available in the published literature. mdpi.com
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, the FT-IR spectrum would be expected to display several key absorption bands:
O-H Stretch: A broad and strong band in the region of 3200-3500 cm⁻¹ corresponding to the hydroxyl group, with the broadness indicating hydrogen bonding. uc.edu
N-H Stretch: One or two sharp to medium bands in the 3300-3500 cm⁻¹ region, characteristic of the primary amine (-NH₂). uc.edu
C-H Stretch (Aromatic): Signals appearing just above 3000 cm⁻¹ are indicative of C-H bonds on the aromatic ring. vscht.cz
C=C and C=N Stretches: A series of medium to strong absorptions in the 1475-1630 cm⁻¹ range, which are characteristic of the aromatic isoquinoline core. researchgate.net
C-O Stretch: A strong band in the 1000-1300 cm⁻¹ region, corresponding to the phenolic C-O bond. uc.edu
Table 2: Characteristic FT-IR Absorption Frequencies for this compound Note: Based on typical functional group absorption ranges.
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |
| Amine | N-H stretch | 3300 - 3500 | Medium, often two bands |
| Hydroxyl | O-H stretch | 3200 - 3500 | Strong, Broad |
| Aromatic | C-H stretch | 3000 - 3100 | Medium to Weak |
| Aromatic Rings | C=C / C=N stretch | 1475 - 1630 | Medium to Strong |
| Phenol | C-O stretch | 1000 - 1300 | Strong |
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The extended, conjugated π-system of the isoquinoline core in this compound acts as a chromophore, which is expected to absorb strongly in the UV region. The presence of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups can shift the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) compared to unsubstituted isoquinoline. Studies on related aminoquinoline and hydroxyquinoline derivatives show strong absorptions corresponding to π-π* transitions. researchgate.netnist.gov The exact λmax values would be dependent on the solvent used due to solvatochromic effects.
Chromatographic Techniques for Purification and Analysis (e.g., Thin-Layer Chromatography, Flash Column Chromatography, HPLC, UPLC)
Chromatography is a fundamental technique for the separation, purification, and analysis of chemical compounds. The choice of method depends on the polarity of the target molecule and the scale of the separation. Given the presence of polar amine and hydroxyl groups, this compound is a relatively polar compound.
Thin-Layer Chromatography (TLC): TLC is a rapid, small-scale analytical technique used to monitor reaction progress, identify compounds, and determine appropriate solvent systems for column chromatography. nih.gov For this compound, a polar stationary phase like silica (B1680970) gel would be used. The mobile phase would likely be a mixture of a moderately polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and a more polar solvent (e.g., methanol) to achieve an optimal retention factor (Rf) value.
Flash Column Chromatography: This is a preparative technique used to purify larger quantities of a compound. mdpi.com Based on the solvent system developed using TLC, flash chromatography on a silica gel column would be an effective method for isolating this compound from reaction mixtures or crude extracts.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): HPLC and UPLC are high-resolution analytical and preparative techniques. For a polar aromatic compound like this compound, reversed-phase HPLC (RP-HPLC) is a common method for analysis and purification. elsevierpure.comnih.gov A typical setup would involve a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase, such as a gradient of water and an organic solvent like acetonitrile (B52724) or methanol. Adding a buffer or modifier like triethylamine (B128534) or formic acid to the mobile phase can improve peak shape by controlling the protonation state of the basic amino group. elsevierpure.com
Table 3: Common Chromatographic Methods for this compound
| Technique | Stationary Phase | Typical Mobile Phase | Purpose |
| Thin-Layer Chromatography (TLC) | Silica Gel | Dichloromethane/Methanol or Ethyl Acetate/Methanol | Analysis, Reaction Monitoring |
| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Preparative Purification |
| HPLC / UPLC | C18 (Reversed-Phase) | Water/Acetonitrile or Water/Methanol (often with buffer) | High-Resolution Analysis, Purity Check |
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling have become indispensable tools in the study and development of novel therapeutic agents based on the 1-aminoisoquinoline (B73089) scaffold. These in silico methods provide profound insights into the molecular interactions, electronic properties, and dynamic behaviors that govern the biological activity of compounds like this compound. By simulating complex biological systems at an atomic level, researchers can predict binding affinities, elucidate mechanisms of action, and rationally design more potent and selective molecules, thereby accelerating the drug discovery process. nih.govnih.gov
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is crucial for understanding how this compound and its derivatives might interact with the active sites of biological targets, such as protein kinases. The process involves sampling a vast number of conformations and orientations of the ligand within the protein's binding pocket and scoring them based on their binding energy.
In studies involving related isoquinoline and quinoline (B57606) structures, molecular docking has successfully identified key interactions essential for inhibitory activity. researchgate.netmdpi.comrsc.org For instance, docking of isoquinoline-based inhibitors into the ATP-binding site of Rho-associated coiled-coil containing protein kinase (ROCK) revealed critical hydrogen bonds between the 1-amino group and the hinge region of the kinase. researchgate.netnih.gov Similarly, the hydroxyl group at the 6-position of this compound would be expected to form additional hydrogen bonds or polar interactions, potentially enhancing binding affinity and selectivity. Docking studies can elucidate these interactions, providing a structural basis for the compound's activity and guiding further chemical modifications. nih.govnih.gov
Table 1: Illustrative Molecular Docking Output for this compound with a Target Kinase
| Parameter | Description | Example Value |
|---|---|---|
| Binding Affinity (kcal/mol) | Estimated free energy of binding; more negative values indicate stronger binding. | -8.5 |
| Interacting Residues | Amino acids in the target's active site that form bonds with the ligand. | Met156, Leu157, Asp216 |
| Hydrogen Bonds | Specific hydrogen bond interactions between the ligand and protein. | 1-Amino group with Met157 (backbone); 6-OH group with Asp216 (side chain) |
| Hydrophobic Interactions | Van der Waals or pi-stacking interactions contributing to binding. | Isoquinoline ring with Leu105, Val110 |
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.comyoutube.com It provides detailed insights into molecular geometries, electronic properties, and reaction mechanisms with high accuracy. nih.gov For this compound, DFT calculations are instrumental in understanding its intrinsic chemical properties, which dictate its reactivity and interaction with biological targets.
Studies on the closely related 1-aminoisoquinoline have utilized DFT to calculate its optimized geometry, vibrational frequencies, and electronic characteristics. researchgate.net Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are used to determine the molecule's chemical reactivity and kinetic stability. researchgate.netbiointerfaceresearch.com The HOMO-LUMO energy gap indicates the molecule's resistance to electronic excitation. Furthermore, Natural Bond Orbital (NBO) analysis can reveal intramolecular charge transfer and the stabilization energy associated with different electronic interactions within the molecule. researchgate.nettandfonline.com Such analyses for this compound would clarify how the electron-donating amino and hydroxyl groups influence the electron density distribution across the isoquinoline ring system, affecting its binding properties. researchgate.net
Table 2: Key Parameters from DFT Analysis of an Isoquinoline Scaffold
| DFT Parameter | Information Provided | Significance in Drug Design |
|---|---|---|
| Optimized Geometry | Provides the most stable 3D conformation, including bond lengths and angles. researchgate.net | Essential for accurate molecular docking and understanding steric fit in a binding pocket. |
| HOMO-LUMO Energy Gap | Indicates the molecule's electronic stability and chemical reactivity. researchgate.net | Helps predict the molecule's reactivity and potential for covalent bond formation. |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution, identifying electron-rich and electron-poor regions. | Predicts sites for electrophilic and nucleophilic attack, guiding the understanding of non-covalent interactions. |
| Natural Bond Orbital (NBO) Analysis | Details intramolecular charge transfer and hyperconjugative interactions. researchgate.net | Explains the stability of the molecule and the electronic effects of substituents. |
While molecular docking provides a static snapshot of the ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.comphyschemres.org This technique is used to assess the stability of the docked pose, analyze conformational changes in both the ligand and the protein, and calculate binding free energies more accurately. researchgate.net
For a complex of this compound and a target kinase, an MD simulation would start with the best-docked structure placed in a simulated physiological environment (a box of water molecules and ions). mdpi.com Over a simulation period, typically nanoseconds, the trajectory of all atoms is calculated. Analysis of this trajectory can confirm if the key interactions predicted by docking are maintained over time. nih.govphyschemres.org Root Mean Square Deviation (RMSD) plots are used to evaluate the stability of the complex, while Root Mean Square Fluctuation (RMSF) analysis can identify flexible regions of the protein. mdpi.com These simulations are critical for validating docking results and understanding the dynamic nature of the binding event. tandfonline.com
Table 3: Typical Workflow and Analysis in an MD Simulation Study
| Simulation Step | Purpose | Key Output/Analysis |
|---|---|---|
| System Preparation | The docked complex is solvated in a water box with ions to mimic physiological conditions. | A fully prepared system ready for simulation. |
| Energy Minimization | Removes steric clashes and relaxes the system to a low-energy conformation. | A stable starting structure for the simulation. |
| Equilibration | The system is gradually heated and pressurized to the desired temperature and pressure. | A stabilized system under simulation conditions. |
| Production Run | The main simulation phase where data for analysis is collected over an extended time. | Atomic trajectory file. |
| Trajectory Analysis | Analysis of RMSD, RMSF, hydrogen bonds, and conformational changes. mdpi.com | Assessment of complex stability and binding dynamics. |
The development of inhibitors based on the 1-aminoisoquinoline scaffold often employs two complementary computer-aided drug design (CADD) strategies: Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD). nih.govnih.gov
Structure-Based Drug Design (SBDD) relies on the known three-dimensional structure of the target protein, typically obtained from X-ray crystallography or NMR spectroscopy. nih.govnih.gov This approach has been successfully applied to the design of kinase inhibitors. youtube.com A powerful SBDD technique is Fragment-Based Drug Discovery (FBDD), where small, low-complexity molecules ("fragments") are screened for weak binding to the target. researchoutreach.org Promising fragments are then grown or linked together, guided by the protein's structure, to create a more potent lead compound. The development of 6-substituted isoquinolin-1-amine derivatives as ROCK inhibitors is a notable example of this approach, where fragment hits were optimized into potent leads. researchoutreach.org
Ligand-Based Drug Design (LBDD) is utilized when the 3D structure of the target is unknown. nih.govnih.gov LBDD methods rely on the knowledge of a set of molecules known to be active against the target. Techniques like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are central to LBDD. nih.gov A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to be active. This model can then be used as a template to screen virtual compound libraries for new potential inhibitors. acs.org
Both SBDD and LBDD have been instrumental in leveraging the 1-aminoisoquinoline scaffold, a "privileged structure," to design potent and selective inhibitors for various therapeutic targets. mdpi.com
Future Research Directions and Unexplored Avenues in 1 Aminoisoquinolin 6 Ol Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of functionalized isoquinolines has traditionally relied on classic methods such as the Bischler–Napieralski and Pictet–Spengler reactions. rsc.org While effective, these methods often require harsh conditions, multi-step procedures, and the use of stoichiometric, toxic reagents, which raises environmental and economic concerns. rsc.org The future development of synthetic routes for 1-Aminoisoquinolin-6-ol should prioritize sustainability and efficiency.
Modern synthetic chemistry offers a toolkit of greener alternatives that remain to be applied to this specific compound. rsc.org Transition-metal-catalyzed reactions, particularly those involving C-H activation and annulation, have emerged as powerful, atom-economical strategies for constructing the isoquinoline (B145761) core. nih.govacs.org Catalysts based on rhodium, ruthenium, cobalt, and copper have enabled the synthesis of diverse isoquinoline derivatives from simple precursors. nih.govresearchgate.netresearchgate.net Furthermore, methodologies such as microwave-assisted synthesis, visible-light-induced photocatalysis, and the use of environmentally benign solvents like water could significantly reduce the environmental footprint of the synthesis. rsc.orgrsc.org A key research avenue would be to adapt these modern catalytic systems to allow for the direct and regioselective synthesis of the 1-amino, 6-hydroxy substituted isoquinoline framework, bypassing the limitations of classical methods.
| Aspect | Traditional Synthesis (e.g., Bischler-Napieralski) | Potential Modern & Sustainable Routes |
| Catalysts | Often requires stoichiometric strong acids (e.g., PCl₅, POCl₃) | Catalytic amounts of transition metals (e.g., Rh, Ru, Cu) or metal-free photocatalysts. nih.govrsc.org |
| Conditions | High temperatures, harsh reagents. rsc.org | Milder reaction conditions, potential for room temperature reactions. rsc.org |
| Atom Economy | Lower, generates significant waste. rsc.org | High, incorporates most atoms from precursors into the final product. rsc.org |
| Energy Source | Conventional heating. | Microwave irradiation, visible light. rsc.orgorganic-chemistry.org |
| Environmental Impact | Use of toxic reagents and solvents. rsc.org | Potential for benign solvents, reduced energy consumption, and less hazardous waste. rsc.org |
Investigation of Unexplored Biological Targets and Pathways
Isoquinoline alkaloids are renowned for their wide spectrum of biological activities, and their derivatives have been developed as anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.gov Many synthetic isoquinolines function as potent enzyme inhibitors, targeting key players in cellular signaling such as protein kinases (e.g., CDK2, EGFR) and topoisomerases. nih.govrsc.orgnih.gov
The specific biological profile of this compound is completely uncharacterized. The presence of the 1-amino group, a common feature in many kinase inhibitors, combined with the 6-hydroxyl moiety, which can participate in crucial hydrogen-bonding interactions within a protein's active site, makes it a prime candidate for biological screening. mdpi.com Future research should focus on a systematic evaluation of its activity against panels of therapeutically relevant enzymes. Protein kinases, which are central to cancer progression, represent a high-priority target class. nih.govresearchgate.net Additionally, given the broad activities of the isoquinoline class, screening against targets for infectious diseases, neurodegenerative disorders, and inflammatory conditions could reveal novel therapeutic potential.
| Target Class | Examples of Known Isoquinoline Inhibitors | Rationale for Screening this compound |
| Protein Kinases | CDK2, EGFR, B-Raf, RET. nih.govresearchgate.netacs.org | The 1-amino group is a common pharmacophore; the 6-hydroxyl group can form key H-bonds. |
| Topoisomerases | Lamellarins (pyrrolo[2,1-a]isoquinolines). rsc.org | The planar aromatic core is suitable for DNA intercalation. |
| Dihydrofolate Reductase (DHFR) | Tetrahydroisoquinoline-based compounds. nih.gov | A validated target for anticancer and antimicrobial agents where N-heterocycles are active. |
| Histone Deacetylases (HDACs) | Isoquinoline-based HDAC1/3/6 inhibitors. researchgate.net | The scaffold has proven effective, and functional groups can be tailored for binding. |
| Phosphodiesterases (PDEs) | 1-phenyl-3,4-dihydro-isoquinoline derivatives (PDE-4). semanticscholar.org | A versatile scaffold that can be adapted to fit various enzyme active sites. |
Advanced Materials Science Applications (e.g., organic electronics, light-emitting diodes)
The application of heterocyclic aromatic compounds in materials science, particularly in organic electronics, is a rapidly growing field. mdpi.com Molecules with extended π-conjugated systems, such as quinolines and isoquinolines, are actively being investigated for use in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics, and field-effect transistors. researchgate.netresearchgate.net Quinoline (B57606) derivatives, for instance, have been successfully used as fluorescent materials and in phosphorescent iridium complexes for OLEDs. researchgate.netdergipark.org.tr
The potential of this compound in this domain is entirely unexplored. The aromatic isoquinoline core provides the necessary electronic structure, while the amino and hydroxyl substituents offer handles for tuning its photophysical properties, such as the HOMO/LUMO energy levels, emission wavelength, and quantum efficiency. Future research could involve synthesizing this compound and its derivatives to investigate their fluorescence and phosphorescence properties. Computational modeling, such as Density Functional Theory (DFT), could be employed as a preliminary step to predict its electronic characteristics and assess its suitability as a novel emitter or host material in OLED devices. mdpi.comutexas.edu
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Design
For a scaffold like this compound, where experimental data is scarce, AI/ML offers a powerful approach to jumpstart its exploration. Generative models could design virtual libraries of derivatives with optimized properties for a specific biological target or material application. nih.gov Quantitative Structure-Activity Relationship (QSAR) models, which have been successfully applied to other isoquinoline series, could be developed to predict the biological activity or electronic properties of new analogues before their synthesis. nih.govjapsonline.com This in silico approach allows for the rapid and cost-effective prioritization of a small number of highly promising compounds for synthesis and experimental validation, maximizing the efficiency of the research effort. youtube.com
| AI/ML Technique | Application to this compound Scaffold | Potential Outcome |
| Generative Models (e.g., RNNs, GANs) | De novo design of novel derivatives. nih.gov | Creation of patentable molecules with optimized potency, selectivity, or photophysical properties. |
| QSAR Modeling | Predict biological activity (e.g., kinase inhibition) or material properties. japsonline.comscienceopen.com | Guide lead optimization by identifying key structural features for desired functions. |
| Virtual High-Throughput Screening | Docking of a virtual library of derivatives against protein targets. | Identification of potential biological targets and high-affinity binders. |
| ADMET Prediction | Predict absorption, distribution, metabolism, excretion, and toxicity profiles. youtube.com | Early deselection of compounds with poor drug-like properties, reducing late-stage failures. |
Mechanistic Deep Dive into Structure-Function Relationships at a Molecular Level
A fundamental understanding of how the molecular structure of this compound dictates its function is crucial for rational design. nih.gov The specific placement of the amino and hydroxyl groups on the rigid isoquinoline core likely defines its interactions with biological macromolecules or its packing and electronic behavior in a solid-state material.
In a biological context, these functional groups are poised to act as key hydrogen bond donors and acceptors, while the aromatic rings can engage in π-π stacking or hydrophobic interactions. mdpi.com Elucidating these interactions requires high-resolution structural biology, such as co-crystallography of the compound bound to a target protein. Such studies would provide a precise map of the binding mode and reveal the specific roles of the amino and hydroxyl groups, guiding the design of next-generation analogues with improved potency and selectivity. nih.gov For materials applications, investigating how these functional groups influence intermolecular interactions and crystal packing would be essential to control the bulk electronic and optical properties of the material. A detailed mechanistic investigation is the ultimate step in transforming an interesting molecule into a lead compound for therapeutic or technological development.
Q & A
Basic: What are the recommended synthetic routes for 1-Aminoisoquinolin-6-ol, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis of this compound can be modeled after strategies for analogous isoquinoline derivatives. Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance Reaxys or Pistachio_ringbreaker) may predict feasible routes, such as Skraup or Doebner-Miller-like reactions with optimized temperature and solvent conditions . Key parameters include:
- Precursor selection : Prioritize precursors with high relevance scores (e.g., amino and hydroxyl groups pre-positioned).
- Yield optimization : Adjust pH, catalyst loading (e.g., FeCl₃ for cyclization), and reaction time to mitigate side products .
Basic: How is this compound characterized structurally, and what analytical techniques are critical?
Methodological Answer:
Structural characterization requires:
- Spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and substituent positions (e.g., distinguishing 6-ol vs. 5-ol isomers) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (160.17 g/mol) and fragmentation patterns .
- X-ray crystallography : Resolve tautomeric forms (e.g., keto-enol equilibria) if crystalline derivatives are synthesized .
Basic: What structure-activity relationship (SAR) principles apply to this compound in biological assays?
Methodological Answer:
SAR analysis focuses on:
- Substituent positioning : The 6-hydroxyl and 1-amino groups likely enhance hydrogen bonding with enzyme active sites (e.g., COX-2 inhibition observed in quinoline analogs) .
- Solubility modulation : Introducing polar groups (e.g., sulfonate) at non-critical positions improves bioavailability without compromising activity .
Advanced: How should researchers address contradictions in reported bioactivity data for this compound derivatives?
Methodological Answer:
Contradictions may arise from assay variability or impurity profiles. Mitigation strategies include:
- Reproducibility checks : Replicate studies under standardized conditions (e.g., cell line authentication, solvent controls) .
- Data triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based inhibition) and computational docking .
Advanced: What experimental designs are optimal for studying enantiomer-specific effects of chiral this compound derivatives?
Methodological Answer:
For enantiomer separation and evaluation:
- Chiral chromatography : Use amylose- or cellulose-based columns with hexane/isopropanol gradients .
- Stereoselective synthesis : Employ asymmetric catalysis (e.g., BINOL-derived ligands) to isolate R/S isomers .
- Biological testing : Compare IC₅₀ values of enantiomers in target assays (e.g., kinase inhibition) .
Advanced: How can the enzyme inhibition mechanisms of this compound be elucidated?
Methodological Answer:
Mechanistic studies require:
- Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
- Molecular docking : Use AutoDock Vina to model interactions with catalytic residues (e.g., ATP-binding pockets) .
- Mutagenesis : Validate binding hypotheses by introducing point mutations in target enzymes .
Advanced: What strategies improve the aqueous solubility of this compound for in vivo studies?
Methodological Answer:
Solubility enhancement methods:
- Prodrug synthesis : Introduce phosphate or glycoside groups at the hydroxyl position .
- Co-solvent systems : Use cyclodextrins or PEG-based formulations to stabilize the compound in PBS .
- pH adjustment : Protonate the amino group in acidic buffers (e.g., citrate pH 4.0) .
Advanced: How can multi-target effects of this compound be systematically evaluated?
Methodological Answer:
Multi-target profiling involves:
- High-throughput screening : Test against panels of kinases, GPCRs, and ion channels .
- Network pharmacology : Construct interaction networks using STRING or KEGG pathways to identify off-target effects .
- Transcriptomics : RNA-seq to assess gene expression changes in treated cell lines .
Advanced: What methodologies quantify stereochemical impacts on this compound’s pharmacokinetics?
Methodological Answer:
Stereochemical analysis includes:
- Chiral HPLC-MS : Quantify enantiomer ratios in plasma samples post-administration .
- Pharmacokinetic modeling : Compartmental models to compare absorption rates of R/S isomers .
- Metabolite profiling : Identify stereospecific metabolites via LC-QTOF .
Advanced: How can in silico tools predict the toxicity profile of this compound?
Methodological Answer:
Toxicity prediction workflows:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
